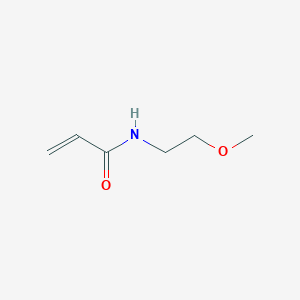

N-(2-methoxyethyl)acrylamide

Vue d'ensemble

Description

N-(2-Methoxyethyl)acrylamide is a chemical compound with the molecular formula C6H11NO2 . It has an average mass of 129.157 Da and a monoisotopic mass of 129.078979 Da . It is used in the synthesis of polymers .

Synthesis Analysis

This compound can be synthesized by reversible addition fragmentation transfer (RAFT) polymerization . The polymerization of N, N -bis (2-methoxyethyl)acrylamide (MOEAm) can be initiated by Me 2 EtSiH in the hydrosilylation-promoted method .Molecular Structure Analysis

The molecular structure of this compound consists of carbon, hydrogen, nitrogen, and oxygen atoms . The exact structure can be found in chemical databases .Physical And Chemical Properties Analysis

This compound has an average mass of 129.157 Da and a monoisotopic mass of 129.078979 Da . More detailed physical and chemical properties are not explicitly mentioned in the retrieved sources.Applications De Recherche Scientifique

1. Polymer Science and Controlled Polymerization

- RAFT Polymerization : Poly(N-isopropyl acrylamide), a thermoresponsive polymer, has been investigated for drug delivery. Controlled, room-temperature RAFT polymerization of N-isopropylacrylamide, a relative of N-(2-methoxyethyl)acrylamide, has been achieved with specific chain transfer agents and initiating species, indicating potential in controlled polymer synthesis (Convertine et al., 2004).

- Atom Transfer Radical Polymerization : The polymerization of various (meth)acrylamides, including derivatives similar to this compound, was explored using atom transfer radical polymerization, providing insights into controlled polymer synthesis (Teodorescu and Matyjaszewski, 1999).

2. Biomedical Applications

- Biological Cell Detachment : Poly(N-isopropyl acrylamide), closely related to this compound, has applications in bioengineering for nondestructive release of biological cells and proteins, useful in areas like tissue transplantation and cell sheet engineering (Cooperstein and Canavan, 2010).

- Nanogel Development : Poly(N-hydroxyethyl acrylamide)-based nanogels, with properties similar to those of this compound, have been synthesized for applications in targeted drug delivery systems due to their antifouling, biodegradable, and low toxicity properties (Zhao et al., 2013).

3. Environmental and Industrial Applications

- Corrosion Inhibition : Acrylamide derivatives have been studied for their efficacy as corrosion inhibitors for metals like copper, indicating potential industrial applications in metal preservation (Abu-Rayyan et al., 2022).

- Acrylamide Bioproduction : Advances in the bioproduction of acrylamide, a key component in polyacrylamide production, have been achieved using Rhodococcus cells harboring nitrile hydratase, pointing to more efficient industrial synthesis methods (Jiao et al., 2019).

Safety and Hazards

While specific safety and hazards information for N-(2-Methoxyethyl)acrylamide is not available in the retrieved sources, it is generally recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . It is also recommended to use personal protective equipment and ensure adequate ventilation when handling this compound .

Orientations Futures

N-(2-Methoxyethyl)acrylamide has been used in the synthesis of thermoresponsive polymers, which have potential applications in various fields . These polymers exhibit a lower critical solution temperature (LCST)–type phase transition . The future directions of research could involve exploring these applications further and optimizing the synthesis process.

Mécanisme D'action

Target of Action

N-(2-methoxyethyl)acrylamide (MOEAm) is primarily used in the synthesis of polymers . Its primary targets are therefore the molecules it interacts with during polymerization, such as other monomers or initiators .

Mode of Action

MOEAm can undergo group-transfer polymerization (GTP), a controlled/living polymerization method . In this process, MOEAm is initiated by compounds like Me2EtSiH in the hydrosilylation-promoted method or silylketene acetal (SKA) in the conventional method . The interaction between MOEAm and these initiators leads to the formation of poly(N,N-bis(2-methoxyethyl)acrylamide) (PMOEAm) .

Biochemical Pathways

The polymerization of MOEAm affects the thermoresponsive properties of the resulting polymer . The degree of polymerization and the structure of the polymer (homo- or copolymer) can influence the cloud point temperature (Tcp), a measure of the polymer’s thermoresponsive behavior .

Result of Action

The polymerization of MOEAm results in the formation of PMOEAm, a thermoresponsive polymer . This means that the polymer can change its physical properties in response to changes in temperature .

Action Environment

The action of MOEAm and the properties of the resulting PMOEAm can be influenced by environmental factors. For example, the Tcp of PMOEAm can be affected by the presence of salts, with different anions causing shifts in the Tcp . Additionally, the Tcp can be influenced by the hydrophilicity of other blocks in block copolymers .

Analyse Biochimique

Biochemical Properties

N-(2-methoxyethyl)acrylamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted . The specific enzymes, proteins, and biomolecules it interacts with are not mentioned in the available literature.

Molecular Mechanism

The available literature does not provide a thorough explanation of how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propriétés

IUPAC Name |

N-(2-methoxyethyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-3-6(8)7-4-5-9-2/h3H,1,4-5H2,2H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIHJKWNSLAKEPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)C=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60475058 | |

| Record name | N-(2-methoxyethyl)acrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60475058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

81666-02-6 | |

| Record name | N-(2-methoxyethyl)acrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60475058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

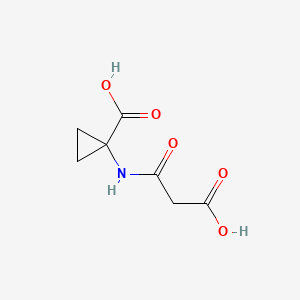

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.